Cas no 6851-51-0 ((4-aminobutyl)urea)

(4-aminobutyl)urea 化学的及び物理的性質
名前と識別子
-
- Urea, N-(4-aminobutyl)-
- 4-aminobutylurea
- N-carbamoylputrescine
- (4-aminobutyl)urea
- CHEBI:17902
- Urea, (4-aminobutyl)-
- AKOS005067098
- Q40BOH7F84
- UNII-Q40BOH7F84
- C00436
- DTXSID10218639
- 1-(4-aminobutyl)urea
- SCHEMBL1332569
- Q3869317
- EN300-146691
- (4-aminobutyl)-Urea
- 6851-51-0
-
- インチ: InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)
- InChIKey: YANFYYGANIYHGI-UHFFFAOYSA-N
- ほほえんだ: C(CCNC(=O)N)CN
計算された属性
- せいみつぶんしりょう: 131.105862047g/mol
- どういたいしつりょう: 131.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 84.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 81.1Ų
(4-aminobutyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146691-0.5g |
(4-aminobutyl)urea |
6851-51-0 | 0.5g |
$768.0 | 2023-02-15 | ||
Enamine | EN300-146691-0.1g |
(4-aminobutyl)urea |
6851-51-0 | 0.1g |
$342.0 | 2023-02-15 | ||
Enamine | EN300-146691-0.05g |
(4-aminobutyl)urea |
6851-51-0 | 0.05g |
$229.0 | 2023-02-15 | ||
Enamine | EN300-146691-10000mg |
(4-aminobutyl)urea |
6851-51-0 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-146691-500mg |
(4-aminobutyl)urea |
6851-51-0 | 500mg |
$768.0 | 2023-09-29 | ||
Enamine | EN300-146691-1.0g |
(4-aminobutyl)urea |
6851-51-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-146691-5.0g |
(4-aminobutyl)urea |
6851-51-0 | 5.0g |
$2858.0 | 2023-02-15 | ||
Enamine | EN300-146691-10.0g |
(4-aminobutyl)urea |
6851-51-0 | 10.0g |
$4236.0 | 2023-02-15 | ||
Enamine | EN300-146691-250mg |
(4-aminobutyl)urea |
6851-51-0 | 250mg |
$487.0 | 2023-09-29 | ||
Enamine | EN300-146691-50mg |
(4-aminobutyl)urea |
6851-51-0 | 50mg |
$229.0 | 2023-09-29 |
(4-aminobutyl)urea 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
(4-aminobutyl)ureaに関する追加情報
Comprehensive Overview of (4-aminobutyl)urea (CAS No. 6851-51-0): Properties, Applications, and Research Insights
(4-aminobutyl)urea, identified by its CAS number 6851-51-0, is a specialized organic compound with a unique molecular structure combining a urea moiety with a 4-aminobutyl side chain. This compound has garnered attention in pharmaceutical and biochemical research due to its potential as a building block for drug synthesis and its role in modifying biomolecules. Its chemical formula C5H13N3O and molecular weight 131.18 g/mol make it a versatile intermediate in organic synthesis.
In recent years, the demand for urea derivatives like (4-aminobutyl)urea has surged, driven by their applications in peptide synthesis and drug delivery systems. Researchers are particularly interested in its ability to enhance water solubility of hydrophobic compounds, a critical factor in developing bioavailable therapeutics. This aligns with current trends in personalized medicine and targeted drug design, where modified ureas play a pivotal role.
The compound's stability under physiological conditions and its compatibility with green chemistry principles have made it a subject of studies exploring sustainable pharmaceutical production. Analytical techniques such as HPLC and mass spectrometry are routinely employed to characterize (4-aminobutyl)urea purity, reflecting the growing emphasis on quality control in fine chemical manufacturing.
Beyond pharmaceuticals, 6851-51-0 has shown promise in cosmetic formulations as a moisturizing agent, capitalizing on urea's natural hygroscopic properties. This application taps into the booming clean beauty market, where consumers seek science-backed ingredients. Its low toxicity profile further supports such uses, though comprehensive safety assessments remain essential.
From a synthetic chemistry perspective, the aminobutyl chain in (4-aminobutyl)urea offers unique opportunities for molecular conjugation, making it valuable for creating bioconjugates and prodrugs. This characteristic has become increasingly relevant with advancements in antibody-drug conjugates (ADCs) and nanomedicine, addressing frequent queries about innovative cancer therapies.
Storage and handling of CAS 6851-51-0 typically require protection from moisture and extreme temperatures, with recommendations for desiccated conditions at room temperature. These protocols mirror best practices for amino-functionalized compounds, a topic frequently searched by laboratory technicians and quality assurance professionals.
Recent patent literature reveals growing interest in (4-aminobutyl)urea derivatives for neurological applications, particularly in modulating neurotransmitter systems. This connects with public fascination with nootropics and cognitive enhancers, though rigorous clinical validation is still pending. Such developments highlight the compound's potential beyond traditional medicinal chemistry.
The environmental fate of 6851-51-0 has also become a research focus, with studies examining its biodegradation pathways and ecotoxicological impact. These investigations respond to increasing regulatory scrutiny and consumer demand for environmentally benign chemicals, particularly in the pharmaceutical supply chain.
Analytical challenges associated with (4-aminobutyl)urea quantification in complex matrices have spurred method development using advanced chromatographic techniques. This technical aspect frequently appears in discussions about analytical method validation, a critical concern for QC laboratories and regulatory compliance specialists.
Looking forward, the versatility of CAS 6851-51-0 positions it as a compound of continuing interest across multiple disciplines. Its evolving applications reflect broader trends in precision medicine, green chemistry, and material science, ensuring its relevance in both academic and industrial research contexts for years to come.
6851-51-0 ((4-aminobutyl)urea) 関連製品
- 592-31-4(butylurea)
- 2158-09-0(Dodecylurea)
- 2158-08-9(N-Octadecylurea)
- 4051-66-5(Urea, N,N'-dioctadecyl-)
- 89106-94-5(Solvent Red 179)
- 627-06-5(Propylurea)
- 1805394-38-0(4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide)
- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)
- 2227807-47-6(rac-(1R,3R)-2,2-dimethyl-3-(3-methyl-1-benzofuran-2-yl)cyclopropane-1-carboxylic acid)
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)



